2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one
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Overview
Description
2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine core, substituted with ethyl, fluorophenyl, and pyridylmethyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one typically involves multi-step synthetic routes. One common method includes the use of site-selective cross-coupling reactions. Another efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under microwave irradiation .
Chemical Reactions Analysis
2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce various substituents.
Scientific Research Applications
2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one include other pyrazolo[1,5-A]pyrimidine derivatives, such as:
2,6-Difunctionalized Ethyl Pyrazolo[1,5-A]pyrimidine-3-carboxylate: Known for its site-selective cross-coupling reactions.
Pyrazolo[3,4-B]pyridines and Pyrazolo[3,4-B]quinolines: Synthesized via palladium-catalyzed reactions and known for their cytotoxic activities.
Properties
Molecular Formula |
C23H18FN5O |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-11-(pyridin-3-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H18FN5O/c1-2-19-21(16-5-7-17(24)8-6-16)22-26-13-18-20(29(22)27-19)9-11-28(23(18)30)14-15-4-3-10-25-12-15/h3-13H,2,14H2,1H3 |
InChI Key |
CQECYKXAQLTJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CN=CC=C5 |
Origin of Product |
United States |
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